Ethyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine
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Overview
Description
Ethyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further linked to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine typically involves the reaction of 2-(2,2,2-trifluoroethoxy)benzaldehyde with ethanamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of an intermediate Schiff base, followed by reduction to yield the final amine product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-diabetic properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The amine group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl derivatives: These compounds share the trifluoroethoxy group and exhibit similar chemical properties.
N-ethyl-N-methylethanamine: A structurally related amine with different substituents on the phenyl ring.
Uniqueness
Ethyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-15-7-9-5-3-4-6-10(9)16-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPKAURCZKGSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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